molecular formula C15H15NO5 B5750152 2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]acetamide

2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B5750152
M. Wt: 289.28 g/mol
InChI Key: CDAGNFJWYDJJTA-UHFFFAOYSA-N
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Description

2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and photochemistry .

Preparation Methods

The synthesis of 2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]acetamide involves several steps. One common method includes the esterification of 4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with appropriate reagents. The carboxylic acid is activated using N,N’-carbonyldiimidazole, followed by the addition of the desired amine to form the acetamide derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in various diseases due to its bioactive properties.

    Industry: Utilized in the development of photoactive materials and smart polymers.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The chromen moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]acetamide can be compared with other chromen derivatives such as:

Properties

IUPAC Name

2-(4-methyl-2-oxo-8-propanoylchromen-7-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-3-10(17)14-11(20-7-12(16)18)5-4-9-8(2)6-13(19)21-15(9)14/h4-6H,3,7H2,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAGNFJWYDJJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2C)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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